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molecular formula C5H9Br3O B150680 3-Bromo-2,2-bis(bromomethyl)propanol CAS No. 1522-92-5

3-Bromo-2,2-bis(bromomethyl)propanol

Cat. No. B150680
M. Wt: 324.84 g/mol
InChI Key: QEJPOEGPNIVDMK-UHFFFAOYSA-N
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Patent
US08921383B2

Procedure details

To a solution of KOH (4.98 g, 0.089 mol) and 4-methylbenzenesulfonamide (5.7 g, 0.033 mol) in 90 ml of ethanol, 3-bromo-2,2-bis(bromomethyl)propan-1-ol (9 g, 0.0277 mol) was added at room temperature and the reaction mixture was heated to reflux for 45 h. The solvent was removed by evaporation, 75 ml of 1 M KOH were added and the white suspension was left to stir for another 2 h at room temperature. The mixture was filtered and the white filter cake was rinsed with water until the washing water was neutral. The filter cake was dried under high vacuum to give 4.87 g 6-toluene-4-sulfonyl-2-oxa-6-azaspiro[3.3]heptane (69%) as a white solid. 1H NMR (300 MHz, CDCl3) δ 7.70-7.68 (m, 2H), 7.36-7.34 (m, 2H), 4.58 (s, 4H), 3.90 (s, 4H), 2.45 (s, 3H).
Name
Quantity
4.98 g
Type
reactant
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[K+].[CH3:3][C:4]1[CH:9]=[CH:8][C:7]([S:10]([NH2:13])(=[O:12])=[O:11])=[CH:6][CH:5]=1.Br[CH2:15][C:16]([CH2:21]Br)([CH2:19]Br)[CH2:17][OH:18]>C(O)C>[C:4]1([CH3:3])[CH:5]=[CH:6][C:7]([S:10]([N:13]2[CH2:21][C:16]3([CH2:19][O:18][CH2:17]3)[CH2:15]2)(=[O:12])=[O:11])=[CH:8][CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
4.98 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
5.7 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)N
Name
Quantity
9 g
Type
reactant
Smiles
BrCC(CO)(CBr)CBr
Name
Quantity
90 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir for another 2 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 45 h
Duration
45 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation, 75 ml of 1 M KOH
ADDITION
Type
ADDITION
Details
were added
WAIT
Type
WAIT
Details
the white suspension was left
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the white filter cake was rinsed with water until the washing water
CUSTOM
Type
CUSTOM
Details
The filter cake was dried under high vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(=CC=C(C=C1)S(=O)(=O)N1CC2(COC2)C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.87 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 69.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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